IUPAC Nomenclature and Systematic Chemical Identification
The systematic chemical identification of this deuterated Atazanavir intermediate follows IUPAC conventions for specifying its structural features and isotopic labeling. The complete IUPAC name is:(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ol trihydrochloride [5]. This nomenclature precisely defines:1) The stereochemistry at chiral centers (2S,3S configuration)2) The deuterium substitution pattern on the phenyl ring (pentadeuterio designation)3) The trihydrochloride salt form
The "Des-N-(methoxycarbonyl)" prefix indicates the absence of the methoxycarbonyl group present in the parent drug Atazanavir, confirming its status as a synthetic intermediate rather than the final active pharmaceutical ingredient. The term "L-tert-leucine" specifies the chiral amino acid configuration incorporated in its structure, consistent with the stereochemical requirements for HIV protease inhibition [1] [10]. The compound is registered under multiple CAS identifiers, including 1246817-28-6 for the deuterated form and 198904-87-9 for its non-deuterated analog [2] [7] [8].
Molecular Formula, Weight, and Isotopic Labeling (D5) Specificity
The deuterated compound exhibits distinct molecular parameters compared to its non-deuterated counterpart due to strategic hydrogen-deuterium substitution:
Table 1: Molecular Parameters of Deuterated vs. Non-Deuterated Compounds
Parameter | Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride | Non-Deuterated Analog |
---|
Molecular Formula | C₂₂H₂₆N₄O·3HCl (Free base: C₂₂H₂₆N₄O) | C₂₂H₂₉Cl₃N₄O |
Molecular Weight (Free Base) | 362.468 g/mol [4] | 362.47 g/mol |
Molecular Weight (Salt) | 367.5 g/mol [9] | 471.85 g/mol [2] [8] |
Deuterium Position | Pentadeuteriophenyl ring (2H,3H,4H,5H,6H replaced with ²H) | Protio (¹H) phenyl ring |
Isotopic Purity | ≥98 atom% D (typically specified by suppliers) | N/A |
The D5 labeling (pentadeuteriophenyl group) replaces all five aromatic hydrogens at positions 2,3,4,5,6 of the terminal phenyl group with deuterium atoms. This modification increases the molecular mass by 5 atomic mass units compared to the non-deuterated free base while maintaining identical chemical behavior under most conditions. The trihydrochloride salt form adds three hydrochloride molecules, contributing to its solubility properties as noted by its water solubility [4] [9]. This precise mass difference enables unambiguous detection in mass spectrometry studies, making it invaluable as an internal standard in quantitative bioanalytical methods for Atazanavir [5].
Comparative Structural Analysis with Non-Deuterated Atazanavir Analogs
Systematic comparison with structurally related compounds reveals key differences impacting analytical applications:
Table 2: Structural Comparison with Related Compounds
Structural Feature | Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride | Non-Deuterated Atazanavir Intermediate | Methoxycarbonyl-L-tert-leucine (Atazanavir RC A) |
---|
Chemical Structure | Deuterated phenyl ring + free amino group | Protio phenyl ring + free amino group | Protected amino acid without hydrazino backbone |
CAS Number | 1246817-28-6 [4] [7] | 198904-87-9 [2] [8] | 162537-11-3 [10] |
Key Functional Groups | 1° Amine, 2° alcohol, hydrazine, deuterated aryl | 1° Amine, 2° alcohol, hydrazine, protio aryl | Carboxylic acid, methoxycarbonyl-protected amine |
Role in Synthesis | Isotopically labeled synthetic intermediate | Non-labeled synthetic intermediate | Atazanavir side chain precursor [10] |
Molecular Complexity | Tetrafunctional with deuterium label | Tetrafunctional without label | Bifunctional protected amino acid |
The primary structural distinction lies in the pentadeuteriophenyl group, which introduces a 5 Da mass shift without altering electronic properties or steric bulk. This makes the compound an ideal internal standard for LC-MS quantification of Atazanavir, eliminating analytical variability from sample preparation or ionization efficiency [5] [7]. Compared to the final active pharmaceutical ingredient Atazanavir (which contains a methoxycarbonyl group on the tert-leucine nitrogen), this intermediate features a free amino group (-NH₂ instead of -NH-COOCH₃), increasing its polarity and water solubility [10].
The removal of the methoxycarbonyl group significantly alters the electronic environment of the nitrogen atom, increasing its basicity (pKa ~8.5 vs. ~6.5 for the carbamate). This difference impacts chromatographic retention, with the des-methoxycarbonyl derivative eluting earlier in reversed-phase HPLC. The deuterium substitution does not alter retention time but provides baseline separation in mass detection channels (m/z 362 vs. 367 for [M+H]+ ions) [4] [7]. These properties collectively make this deuterated intermediate indispensable for tracking metabolic stability and synthetic efficiency during Atazanavir development.